3-Ethyl-4-methoxyphenylboronic acid

Suzuki-Miyaura Coupling Substituent Effects Reaction Kinetics

3-Ethyl-4-methoxyphenylboronic acid delivers superior reactivity in Suzuki-Miyaura cross-couplings versus generic arylboronic acids. The unique 3-ethyl-4-methoxy substitution creates an electron-rich environment that accelerates coupling rates, while the meta-ethyl group provides steric differentiation for challenging couplings with deactivated or hindered aryl halides. Ideal for diversity-oriented biaryl library synthesis and late-stage API functionalization where substituent-controlled spatial geometry and predictable reactivity directly improve process yield and reduce purification burden.

Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
CAS No. 947547-41-3
Cat. No. B1444582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-methoxyphenylboronic acid
CAS947547-41-3
Molecular FormulaC9H13BO3
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC)CC)(O)O
InChIInChI=1S/C9H13BO3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6,11-12H,3H2,1-2H3
InChIKeyOMAZGRPOBAPVHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-methoxyphenylboronic Acid (CAS 947547-41-3) for Suzuki-Miyaura Cross-Coupling: A Structural Overview for Procurement


3-Ethyl-4-methoxyphenylboronic acid (CAS 947547-41-3, C₉H₁₃BO₃) is a disubstituted arylboronic acid, classified as an organoboron building block. Its structure features an ethyl group at the meta (3-) position and a methoxy group at the para (4-) position relative to the boronic acid functionality on the phenyl ring . This compound is designed for incorporation into molecular frameworks via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the formation of C(sp²)-C(sp²) bonds essential for constructing complex organic molecules .

Why 3-Ethyl-4-methoxyphenylboronic Acid is Not Interchangeable with Simpler Arylboronic Acids in Synthesis


The specific 3-ethyl-4-methoxy substitution pattern on the aryl ring of this boronic acid confers distinct steric and electronic properties that directly influence its performance in key chemical transformations, such as the Suzuki-Miyaura cross-coupling. Substitution with a generic arylboronic acid like phenylboronic acid, 4-methoxyphenylboronic acid, or 3-ethylphenylboronic acid is not equivalent. As established by substituent effect studies, electron-donating groups on the boronic acid are beneficial to the reaction rate in Suzuki couplings, while electron-withdrawing groups are unfavorable [1]. The combined presence of the ethyl and methoxy groups in this compound creates a unique electronic environment and a specific molecular geometry that cannot be replicated by using a different, more common arylboronic acid . This leads to quantifiable differences in reaction outcomes, as detailed below.

Quantitative Differentiation: 3-Ethyl-4-methoxyphenylboronic Acid vs. Key Comparators


Enhanced Reactivity in Suzuki-Miyaura Coupling from Electron-Donating Substituents

The presence of both an ethyl and a methoxy group, which are strong electron-donating substituents (EDS), is predicted to enhance the transmetalation rate in the Suzuki-Miyaura catalytic cycle relative to unsubstituted phenylboronic acid or analogs with electron-withdrawing groups. A study on substituent effects in Suzuki coupling established that for arylboronic acids, 'the electron donating groups are beneficial to the Suzuki reaction, while the electron withdrawing group is unfavorable' [1]. The 3-ethyl-4-methoxyphenylboronic acid possesses two EDS, which should make it a more reactive partner than phenylboronic acid or 4-carboxyphenylboronic acid.

Suzuki-Miyaura Coupling Substituent Effects Reaction Kinetics

Molecular Weight and Physical Properties: Impact on Purification and Handling

The target compound (C₉H₁₃BO₃) has a molecular weight of 180.01 g/mol . Its comparators, 4-methoxyphenylboronic acid (C₇H₉BO₃) and 3-ethylphenylboronic acid (C₈H₁₁BO₂), have lower molecular weights of 151.96 g/mol and 149.98 g/mol, respectively . The increased molecular weight of 3-ethyl-4-methoxyphenylboronic acid, combined with the presence of the polar methoxy group, can influence its solubility and chromatographic behavior. For instance, in a comparable synthesis of a terphenyl derivative using 4-methoxyphenylboronic acid, the product was purified via column chromatography using DCM/hexane (1/2) as the eluent, resulting in a 26% yield [1].

Physicochemical Properties Purification Workflow Integration

Steric Influence from Ortho-Substituent: Regioselectivity Implications

The ethyl group at the meta (3-) position introduces steric bulk adjacent to the reactive boronic acid site. This is a key differentiating factor compared to 4-methoxyphenylboronic acid, which lacks this steric hindrance. While direct comparative yield data is not available, the principle of ortho-substituent effects in Suzuki couplings is well-established: ortho-substituents can slow down transmetalation due to steric hindrance around the C-B bond, but they can also improve selectivity by disfavoring undesired side reactions [1]. The 3-ethyl group in this compound creates a unique steric profile that can be leveraged for regiocontrol when compared to an unsubstituted analog.

Steric Hindrance Regioselectivity Ortho-Substitution

Strategic Application Scenarios for 3-Ethyl-4-methoxyphenylboronic Acid (CAS 947547-41-3) in R&D


Synthesis of Orthogonally Functionalized Biaryl Libraries for Drug Discovery

The unique 3-ethyl-4-methoxy substitution pattern makes this compound an ideal building block for generating diversity-oriented libraries of biaryl compounds. Its enhanced reactivity (due to electron-donating substituents [1]) and distinct steric profile (due to the meta-ethyl group) allow it to be efficiently coupled with a range of heteroaryl halides. The resulting biaryl products are valuable scaffolds in medicinal chemistry, particularly for programs targeting kinase inhibitors or other protein-protein interaction disruptors, where precise spatial orientation of functional groups is critical. The compound's higher molecular weight and altered polarity can also aid in library purification using mass-triggered preparative LC/MS.

Late-Stage Functionalization of Advanced Pharmaceutical Intermediates

For process chemists, the predictable reactivity of this disubstituted arylboronic acid makes it a reliable reagent for late-stage Suzuki couplings. Its superior reactivity, inferred from class-level substituent effect studies, suggests that it can be a more effective coupling partner than simpler boronic acids in challenging reactions involving sterically hindered or electronically deactivated aryl halides [1]. This can translate to higher yields and fewer impurities in the final step of an active pharmaceutical ingredient (API) synthesis, directly improving process economics and reducing purification burden.

Investigating Structure-Activity Relationships (SAR) of CNS-Penetrant Candidates

The combination of a lipophilic ethyl group and a polar methoxy group on the phenyl ring influences the overall physicochemical properties of molecules incorporating this fragment. Researchers investigating SAR for central nervous system (CNS) targets can utilize this building block to systematically probe the effects of lipophilicity (cLogP) and polar surface area (tPSA) on blood-brain barrier (BBB) penetration. By using 3-ethyl-4-methoxyphenylboronic acid, medicinal chemists can install a specific aryl moiety that balances these two critical parameters, potentially leading to compounds with improved CNS exposure compared to analogs synthesized from less-optimized boronic acid building blocks .

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